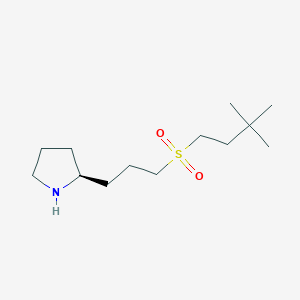
(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine is a chiral compound with a pyrrolidine ring substituted at the second position by a 3-(3,3-dimethylbutyl)sulfonylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the Sulfonyl Group: The 3-(3,3-dimethylbutyl)sulfonyl group can be introduced via a sulfonylation reaction using a sulfonyl chloride derivative.
Attachment of the Propyl Chain: The propyl chain is then attached to the sulfonyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine: The enantiomer of the compound, which may have different biological activities.
N-(3,3-Dimethylbutyl)-pyrrolidine: A similar compound lacking the sulfonyl group.
3-(3,3-Dimethylbutyl)sulfonylpyrrolidine: A compound with a similar structure but different substitution pattern.
Uniqueness
(S)-2-(3-((3,3-Dimethylbutyl)sulfonyl)propyl)pyrrolidine is unique due to its specific chiral configuration and the presence of the sulfonyl group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H27NO2S |
|---|---|
Molecular Weight |
261.43 g/mol |
IUPAC Name |
(2S)-2-[3-(3,3-dimethylbutylsulfonyl)propyl]pyrrolidine |
InChI |
InChI=1S/C13H27NO2S/c1-13(2,3)8-11-17(15,16)10-5-7-12-6-4-9-14-12/h12,14H,4-11H2,1-3H3/t12-/m0/s1 |
InChI Key |
BDIABRLJUNKJHE-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)CCS(=O)(=O)CCC[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)(C)CCS(=O)(=O)CCCC1CCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















